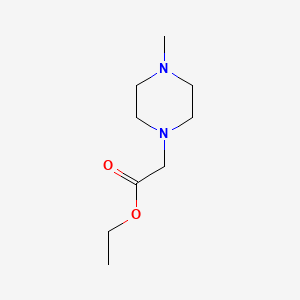

Ethyl (4-methyl-1-piperazinyl)acetate

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

ethyl 2-(4-methylpiperazin-1-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O2/c1-3-13-9(12)8-11-6-4-10(2)5-7-11/h3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QETJQVJIERQYIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1CCN(CC1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90183119 | |

| Record name | 1-Piperazineacetic acid, 4-methyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90183119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28920-67-4 | |

| Record name | Ethyl 4-methyl-1-piperazineacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28920-67-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Piperazineacetic acid, 4-methyl-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028920674 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Piperazineacetic acid, 4-methyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90183119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Strategies for the Synthesis of Ethyl (4-methyl-1-piperazinyl)acetate

The synthesis of this compound is typically achieved in a two-stage process. The first stage involves the formation of the N-methylpiperazine core, which is followed by the derivatization of the secondary amine to introduce the ethyl acetate (B1210297) group.

Laboratory-Scale Synthesis Protocols for Piperazine (B1678402) Cores

The piperazine scaffold is a privileged structure in many biologically active compounds. nih.gov The immediate precursor for the title compound is N-methylpiperazine. Several laboratory-scale methods exist for its synthesis.

One common approach is the N-alkylation of piperazine. This can be achieved through methods such as reductive amination or nucleophilic substitution. scilit.com A specific example involves the reaction of piperazine with formaldehyde (B43269) and hydrogen in the presence of a Raney nickel catalyst. evitachem.com This process, carried out in a methanol (B129727) solvent under pressure (1.0-6.0 MPa) and heat (70-100 °C), generates N-methylpiperazine after a condensation reaction followed by hydrogenation in the same reactor. evitachem.com

Another method starts with piperazine hexahydrate, which is reacted with a mixture of formic acid and formaldehyde. ijcce.ac.ir The reaction proceeds at approximately 50 °C, and after the reaction completes, the mixture is heated to reflux to ensure the evolution of carbon dioxide gas ceases. ijcce.ac.ir

More contemporary, "green" synthetic routes have also been developed. A two-step process starting from di-methyl oxalate (B1200264) and N-methylethylenediamine can produce 1-methylpiperazine (B117243) with high purity and yield (95.11%). scispace.com The initial aminolysis reaction forms a 1-methylpiperazine-2,3-dione (B1305260) intermediate, which is then subjected to hydrogenation with a Raney nickel catalyst. scispace.com Industrially, N-methylpiperazine can also be produced by reacting diethanolamine (B148213) with methylamine (B109427) at high pressure (250 bar) and temperature (200 °C). ijcce.ac.irdergipark.org.tr

Table 1: Comparison of Synthesis Methods for N-methylpiperazine

| Starting Materials | Key Reagents/Catalysts | Conditions | Yield | Reference |

| Piperazine, Formaldehyde | Raney Nickel, H₂, Methanol | 70-100 °C, 1-6 MPa | High | evitachem.com |

| Piperazine Hexahydrate | Formic Acid, Formaldehyde | 50 °C, then reflux | ~50% | ijcce.ac.ir |

| Di-Me Oxalate, N-methylethylenediamine | Raney Nickel | 150-200 °C, 3-5 MPa | 95.11% | scispace.com |

| Diethanolamine, Methylamine | - | 200 °C, 250 bar | Industrial Scale | ijcce.ac.irdergipark.org.tr |

Considerations for Reaction Conditions and Reagents in Acetate Derivatization

Once N-methylpiperazine is obtained, the ethyl acetate moiety is introduced via N-alkylation. This is typically an SN2 reaction where the secondary amine of N-methylpiperazine acts as a nucleophile, attacking an ethyl haloacetate. The most common reagents for this are ethyl chloroacetate (B1199739) or ethyl bromoacetate (B1195939). mdpi.comnih.gov

The choice of solvent and base is critical for the success of this derivatization. A variety of conditions have been shown to be effective for similar N-alkylation reactions.

Solvents: Dimethylformamide (DMF), acetone, and tetrahydrofuran (B95107) (THF) are frequently used solvents. nih.gov

Bases: A range of bases can be employed to deprotonate the piperazine nitrogen or neutralize the resulting hydrohalic acid. These include strong bases like sodium hydride (NaH) and weaker inorganic bases such as potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and cesium carbonate (Cs₂CO₃). nih.gov

Catalysts: To enhance the rate of the SN2 reaction, especially when using less reactive chloroacetates, a catalytic amount of an iodide salt like potassium iodide (KI) or a phase-transfer catalyst such as a tetrabutylammonium (B224687) salt can be added. nih.gov

A specific protocol for a related synthesis involved the N-alkylation of a piperazine derivative with ethyl 2-bromo-2-methylpropanoate (B8525525) using anhydrous cesium carbonate as the base in a DMSO solvent at room temperature for 12 hours, achieving an 82% yield. researchgate.netmdpi.com For the synthesis of the methyl ester analog, the condensation of 1-methylpiperazine with ethyl bromoacetate is conducted in a basic medium. evitachem.com

Table 2: Reagents and Conditions for Acetate Derivatization of Piperazines

| Alkylating Agent | Base | Solvent | Catalyst (Optional) | Reference |

| Ethyl Chloroacetate | NaH | DMF | - | nih.gov |

| Ethyl Chloroacetate | K₂CO₃ | Acetone | KI | nih.gov |

| Ethyl Bromoacetate | K₂CO₃ / NaH | DMF | - | nih.gov |

| Ethyl 2-bromo-2-methylpropanoate | Cs₂CO₃ | DMSO | NaI | researchgate.netmdpi.com |

Synthesis of Analogs and Derivatives of this compound

This compound is a versatile intermediate that can be chemically transformed to produce a variety of analogs and derivatives. These transformations often involve modifying the ester group or using the entire molecule as a building block for more complex structures.

Incorporation of Heterocyclic Moieties onto the Piperazine Scaffold

The piperazine ring is a common scaffold onto which other heterocyclic systems can be attached to generate new chemical entities with diverse properties. researchgate.net While this compound already has substitutions on both nitrogen atoms, analogs can be synthesized by starting with a different piperazine derivative. For instance, starting with piperazine allows for the incorporation of aryl groups on one nitrogen and the acetate moiety on the other.

Key synthetic methods to obtain N-arylpiperazine derivatives include:

Buchwald–Hartwig coupling: A palladium-catalyzed cross-coupling reaction between an aryl halide and the piperazine.

Ullmann–Goldberg reaction: A copper-catalyzed reaction, similar to the Buchwald-Hartwig.

Nucleophilic Aromatic Substitution (SNAr): This method is effective when the aryl group is an electron-deficient (hetero)arene. mdpi.com

These strategies allow for the synthesis of a wide array of analogs where the methyl group of the title compound is replaced by various heterocyclic or aromatic systems, leading to molecules such as thiazole-piperazines and oxadiazole-piperazines. scilit.comdergipark.org.tr

Efficient One-Pot Synthetic Procedures for Related Thiazole (B1198619) and Acetate Derivatives

The development of efficient, one-pot synthetic procedures is a significant goal in modern chemistry. While a direct one-pot synthesis of a thiazole derivative from this compound is not prominently reported, multi-component reactions (MCRs) provide a powerful strategy for the one-pot synthesis of related, highly functionalized thiazoles and piperazines. mdpi.comnih.gov

The Hantzsch thiazole synthesis is a classic method, though it often requires harsh conditions. mdpi.com More recent developments include chemoenzymatic one-pot MCRs for synthesizing thiazole derivatives with high yields under mild, enzyme-catalyzed conditions. mdpi.com Other one-pot, three-step processes have been developed for synthesizing functionalized thiazoles via the cyclocondensation of intermediates like 3-thiocyanatoacetylacetone with hydrazine (B178648) or hydrazide derivatives. ijcce.ac.irscispace.com

Specifically for piperazine-thiazole systems, syntheses often proceed in a stepwise manner. One approach involves reacting a thiosemicarbazide (B42300) derivative of a piperazine-containing aldehyde with a 2-bromoacetophenone (B140003) to achieve ring closure and form the thiazole ring. nih.gov Another method describes the parallel synthesis of piperazine-tethered thiazole compounds by reacting piperazine with newly generated 4-chloromethyl-2-amino thiazoles. nih.gov These methods, while not always single-pot reactions from the acetate, represent efficient pathways to the target class of molecules.

Utility as an Intermediate in the Synthesis of Complex Molecules

This compound and its close analogs serve as valuable intermediates in the synthesis of more complex molecules, particularly heterocyclic compounds with potential pharmaceutical applications. mdpi.com

A key transformation of the ethyl acetate moiety is its conversion to an acetohydrazide. This is achieved by reacting the ester, for example, Methyl (4-methylpiperazin-1-yl)acetate, with hydrazine hydrate. evitachem.com This acetohydrazide intermediate is a crucial building block for synthesizing 1,3,4-oxadiazole (B1194373) and 1,2,4-triazole (B32235) rings. evitachem.comjchemrev.com For example, the 2-(4-methylpiperazin-1-yl)acetohydrazide can be reacted with carbon disulfide to form a 5-((4-methylpiperazin-1-yl)methyl)-1,3,4-oxadiazole-2-thiol, which itself is a precursor for further derivatization. evitachem.com

The utility of such piperazine esters as intermediates is highlighted in the planned synthesis of complex cytotoxin candidates containing an α,β-unsaturated keto scaffold. mdpi.comresearchgate.net Furthermore, related piperazine acetonitrile (B52724) derivatives have been synthesized as key building blocks for acyl-CoA:cholesterol O-acyltransferase-1 (ACAT-1) inhibitors, which are targets for treating diseases like hyperlipidemia. nih.gov The piperazine moiety, in general, is a cornerstone in the synthesis of numerous FDA-approved drugs, where it is often introduced as a key intermediate to build the final complex molecular structure. mdpi.com

Pharmacological Characterization and Mechanistic Elucidation

Receptor Interactions and Modulation by Piperazine (B1678402) Derivatives

The piperazine moiety is a key structural feature in a multitude of pharmacologically active compounds, enabling interaction with a wide array of biological targets. This section explores the influence of piperazine derivatives on crucial neurotransmitter systems within the central nervous system.

Piperazine derivatives are recognized for their significant impact on monoaminergic systems, which play a pivotal role in regulating mood, cognition, and various physiological processes. These compounds can modulate the levels of key monoamine neurotransmitters, including dopamine (B1211576), serotonin (B10506), and norepinephrine. mdpi.com The mechanism often involves interaction with monoamine transporters, leading to an increase in the synaptic concentration of these neurotransmitters. mdpi.comwikipedia.org

Certain piperazine-containing compounds have been investigated for their inhibitory activity against monoamine oxidases (MAOs), enzymes responsible for the degradation of monoamine neurotransmitters. nih.govnih.gov For instance, a series of piperazine-substituted chalcones were evaluated for their ability to inhibit MAO-A and MAO-B. Two compounds, PC10 and PC11, demonstrated noteworthy inhibitory activity against MAO-B with IC50 values of 0.65 and 0.71 μM, respectively. nih.gov These findings highlight the potential of the piperazine scaffold in designing selective MAO inhibitors. nih.govnih.gov The inhibition of MAO-B is a therapeutic strategy for conditions like Parkinson's disease, as it helps to elevate dopamine levels in the brain. nih.gov

The interaction of piperazine derivatives with monoamine pathways is complex and can lead to a range of effects, including stimulant and psychoactive properties, which has also led to their recreational use in some cases. mdpi.commdpi.com

The GABAergic system, the primary inhibitory neurotransmitter system in the central nervous system, is another significant target for piperazine derivatives. While some piperazine compounds are known to act as agonists at GABA-A receptors, others exhibit antagonistic properties. nih.govdrugbank.com For example, piperazine itself is a GABA receptor agonist, causing hyperpolarization of nerve endings and leading to flaccid paralysis in helminths, which is the basis of its anthelmintic action. drugbank.com

A study investigating twelve different piperazine derivatives revealed a structure-dependent inhibition of the human α1β2γ2 GABA-A receptor, with chlorophenylpiperazines being the most potent antagonists. nih.gov

Piperazine derivatives are well-documented for their interactions with various serotonin (5-HT) and histamine (B1213489) receptors. Many compounds containing the piperazine moiety exhibit antagonist activity at these receptors, which is harnessed for various therapeutic applications.

Serotonin 5-HT6 Receptor Antagonism: The 5-HT6 receptor has emerged as a promising target for cognitive disorders, and numerous piperazine derivatives have been developed as potent antagonists. researchgate.netnih.gov A class of 1,3,5-triazine-piperazine derivatives has shown high affinity for the 5-HT6 receptor. researchgate.netnih.govresearchgate.netnih.govdoaj.org For example, compounds with a 1,3,5-triazine (B166579) backbone linked to a methylpiperazine group have been synthesized and found to be potent 5-HT6 receptor ligands. researchgate.netnih.gov Some of these antagonists have demonstrated pro-cognitive effects in preclinical models, suggesting their potential in the treatment of diseases like Alzheimer's. nih.gov

Histamine H1 Receptor Antagonism: The piperazine structure is a common feature in many first and second-generation antihistamines. nih.govrxlist.comnih.govdrugbank.com These derivatives act as antagonists or inverse agonists at the histamine H1 receptor, blocking the action of histamine and alleviating allergic symptoms. rxlist.com Hydroxyzine, a well-known piperazine derivative, is an inverse agonist of the H1 receptor, which reduces receptor activity and inhibits histamine release. rxlist.com The development of new piperazine derivatives continues to yield potent H1-antagonists with improved selectivity and reduced central nervous system side effects. nih.govnih.gov

Enzyme Inhibition Profiles and Molecular Targets

The structural versatility of the piperazine nucleus allows for its incorporation into molecules that can inhibit various enzymes, leading to a broad spectrum of biological activities.

The piperazine moiety has been integrated into novel antibacterial agents that target essential bacterial enzymes.

DNA-dependent RNA Polymerase (RNAP) Inhibition: Bacterial RNAP is a validated target for antibiotics. nih.govnih.govrsc.org Rifaximin, a rifamycin (B1679328) derivative, functions by binding to the beta-subunit of bacterial DNA-dependent RNA polymerase, thereby inhibiting bacterial RNA synthesis. granulesindia.com While not a piperazine derivative itself, the principle of targeting RNAP is a key strategy in antibiotic development. Some novel synthetic compounds incorporating a piperazine ring have been designed to target bacterial processes, and research is ongoing to explore their potential as RNAP inhibitors. researchgate.net

ATP Synthase Inhibition: Bacterial ATP synthase, crucial for energy production, is another attractive target for new antibacterial drugs. nih.govnih.govresearchgate.netbohrium.com While specific piperazine derivatives that directly inhibit bacterial ATP synthase are not extensively documented in the provided context, the general strategy involves identifying compounds that can selectively disrupt bacterial energy metabolism without affecting the host's mitochondrial ATP synthase. nih.govbohrium.com For instance, the diarylquinoline bedaquiline (B32110) targets the ATP synthase of Mycobacterium tuberculosis. nih.govresearchgate.net The development of piperazine-containing molecules that could mimic such inhibitory action is a potential area for future research.

Piperazine derivatives have been extensively studied as inhibitors of cholinesterase enzymes, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.govnih.govtandfonline.comrsc.orgnih.govresearchgate.net The inhibition of these enzymes increases the levels of the neurotransmitter acetylcholine, a key strategy in the symptomatic treatment of Alzheimer's disease.

Numerous studies have reported the synthesis of piperazine derivatives with potent anti-cholinesterase activity. For example, a series of thiazole-piperazine derivatives were synthesized and evaluated, with some compounds showing significant inhibition of AChE. tandfonline.com Similarly, other research has focused on hybrid molecules combining piperazine with other pharmacophores, such as benzothiazole, to create multifunctional agents that also possess cholinesterase inhibitory properties. rsc.org

A study on piperazine derivatives reported IC50 values for BChE inhibition in the range of 4.85–8.35 µM. nih.gov Another investigation of piperazine-substituted chalcones found that most had weak inhibitory effects on both AChE and BChE, though some selectivity was observed. nih.gov This indicates that the nature of the substituents on the piperazine ring is critical for determining the potency and selectivity of cholinesterase inhibition. nih.govtandfonline.comnih.gov

Data Tables

Table 1: Inhibitory Activity of Piperazine Derivatives against Monoamine Oxidase-B (MAO-B)

| Compound | IC50 (µM) for MAO-B Inhibition | Reference |

| PC10 | 0.65 | nih.gov |

| PC11 | 0.71 | nih.gov |

Table 2: Cholinesterase Inhibitory Activity of Piperazine Derivatives

| Enzyme | IC50 Range (µM) | Reference |

| Acetylcholinesterase (AChE) | 4.59 - 6.48 | nih.gov |

| Butyrylcholinesterase (BChE) | 4.85 - 8.35 | nih.gov |

Inhibition of Kinases (e.g., DCLK1 Kinase)

There is no available research to suggest that Ethyl (4-methyl-1-piperazinyl)acetate is an inhibitor of Doublecortin-like kinase 1 (DCLK1) or any other kinase. Studies on DCLK1 inhibitors have focused on more complex molecules that, while some contain a piperazine moiety, are structurally distinct from this compound. nih.govnih.gov For instance, a series of DCLK1 inhibitors were developed based on a 5,11-dihydro-6H-benzo[e]pyrimido[5,4-b] nih.govnih.govdiazepin-6-one scaffold, where substitutions on the piperazine ring were found to influence potency and selectivity. nih.gov However, these findings cannot be extrapolated to this compound.

Cellular and Molecular Pathways Investigated

No studies investigating the effects of this compound on any cellular or molecular pathways have been published. Research into the cellular and molecular effects of piperazine-containing compounds is extensive, but this research is specific to the complex derivatives being studied. For example, the inhibition of DCLK1 has been shown to reverse the epithelial-mesenchymal transition (EMT) in pancreatic ductal adenocarcinoma, a key cellular pathway in cancer progression. nih.gov Similarly, certain piperazine derivatives have been explored for their impact on pathways regulated by CDK2. nih.gov Without dedicated research, it is not possible to attribute any such activities to this compound.

Structure Activity Relationship Sar Studies

Impact of Substituent Modifications on Biological Activity

The biological activity of piperazine-based compounds is highly sensitive to the nature of the substituents attached to the piperazine (B1678402) ring. Modifications to these substituents can profoundly alter the molecule's interaction with biological targets, affecting everything from receptor affinity to membrane permeability. researchgate.netnih.gov

Role of Alkyl and Aryl Substituents on the Piperazine Nitrogen

The substituent on the piperazine nitrogen atom is a key determinant of biological activity. The choice between alkyl and aryl groups, and the specific nature of these groups, can lead to significant variations in potency and selectivity across different biological targets.

For instance, in a series of analogs of 1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28), a potent sigma (σ) receptor ligand, modifications to the N-substituent had a dramatic impact on receptor affinity. researchgate.net Replacing the cyclohexyl group with aryl rings resulted in a 1000-fold decrease in affinity for both σ1 and σ2 receptors. researchgate.net Similarly, substituting the cyclohexyl with smaller alkyl groups like methyl or benzyl (B1604629) also led to a drastic drop in affinity, particularly at the σ2 receptor. researchgate.net

Conversely, in other contexts, even a simple methyl group—such as that found in Ethyl (4-methyl-1-piperazinyl)acetate—can be optimal. In a study of phenylpiperazine derivatives with acaricidal activity, a variety of substituents on the second nitrogen, including larger alkyl, acyl, and sulfonyl groups, showed no significant improvement over a simple methyl group. researchgate.net

Furthermore, in the realm of analgesics, the nature of the N-substituent on certain 1-substituted 4-(1,2-diphenylethyl)piperazine derivatives was critical for their activity, with specific S-(+) enantiomers showing analgesic potency up to 105 times that of morphine. nih.gov Studies on rifamycin (B1679328) derivatives demonstrated that changing the N-alkyl substituent from a methyl (in rifampicin) to a cyclopentyl (in rifapentine) alters the drug's interaction with lipid membranes, which may explain their different clinical performances against tuberculosis. nih.gov

Table 1: Impact of N-Substituent on Biological Activity of Piperazine Derivatives

| Compound Series | N-Substituent Variation | Effect on Biological Activity | Reference |

|---|---|---|---|

| Sigma (σ) Receptor Ligands | Cyclohexyl replaced with Aryl rings | ~1000-fold drop in affinity for σ1 and σ2 receptors. | researchgate.net |

| Sigma (σ) Receptor Ligands | Cyclohexyl replaced with Methyl or Benzyl groups | 10- to 50-fold reduction in σ1 affinity; more drastic drop for σ2. | researchgate.net |

| Phenylpiperazine Acaricides | Methyl vs. other Alkyl, Acyl, or Sulfonyl groups | Methyl group was sufficient for potent activity; no significant improvement with other groups. | researchgate.net |

| Rifamycins | Methyl vs. Cyclopentyl | Altered interaction with lipid membranes and differential clinical performance. | nih.gov |

Influence of Steric Bulk and Electronic Properties of Substituents

The biological activity of piperazine derivatives is governed by a delicate balance of the steric and electronic properties of their substituents. researchgate.net Steric bulk refers to the size and shape of the substituent, while electronic properties relate to how a substituent influences the distribution of electrons in the molecule, such as its lipophilicity or basicity. researchgate.net

Steric hindrance can significantly impact receptor binding. For example, potent dopamine (B1211576) D1 and D2 receptor antagonism in a series of 1-piperazino-3-arylindans was observed only in derivatives with relatively small substituents (e.g., methyl) at the 2-position of the piperazine ring. nih.gov This suggests that larger, bulkier groups in that position may interfere with the optimal binding conformation at the dopamine receptor site. researchgate.netnih.gov

Electronic effects are equally critical. The introduction of electron-withdrawing groups can alter the basicity (pKa) of the piperazine nitrogens, which is often crucial for interaction with receptor sites. semanticscholar.org However, the impact is context-dependent. In one study of dopamine D2/D3 receptor ligands, a loss of basicity on one of the piperazine nitrogens due to an adjacent amide group did not negatively affect receptor affinity, indicating that this particular nitrogen was not critical for ionic or hydrogen bonding interactions in that case. nih.gov In other applications, such as antimicrobial agents, increasing the lipophilicity of substituents can enhance the penetration of bacterial cell membranes, thereby improving antibacterial activity. researchgate.net

Effects of Linker Chains and Aromaticity on Receptor Binding

In many piperazine-containing drugs, the piperazine ring is connected to another pharmacophoric group via a linker chain. The length, rigidity, and chemical nature of this linker are critical for biological activity, as they determine the distance and orientation between the key interacting moieties. nih.gov

Studies on multitarget ligands for Alzheimer's disease have shown that linker length can be a decisive factor. In one series, elongating the alkyl linker between a piperazine and another cyclic moiety drastically reduced affinity for the 5-HT6 receptor. mdpi.com In another series targeting cholinesterases, a linker of three carbon atoms was optimal for inhibiting one enzyme (AChE), while a two-carbon linker was better for another (BuChE), demonstrating that linker length can also tune selectivity. mdpi.com

The composition of the linker is also important. Incorporating a piperazine ring into the linker itself, as is done in some PROTACs (Proteolysis Targeting Chimeras), can increase rigidity and potentially improve solubility upon protonation. rsc.org Furthermore, the point of attachment to an aromatic system can influence binding. For dopamine D2/D3 receptor ligands, changing the attachment position on an indole (B1671886) ring from position 2 to position 3 resulted in a seven-fold difference in potency for the D3 receptor, highlighting the importance of the linker's connection point to aromatic structures. nih.gov

Table 2: Influence of Linker Length on Cholinesterase (ChE) Inhibition

| Compound Series | Linker Length | AChE IC50 (nM) | BuChE IC50 (nM) | Reference |

|---|---|---|---|---|

| Tacrine-Piperazine Hybrids | Two-carbon unit | 48.39 | 16.12 | mdpi.com |

| Tacrine-Piperazine Hybrids | Three-carbon unit | 17.17 | Not specified as most potent | mdpi.com |

Pharmacophoric Importance of the Piperazine Ring System

The piperazine ring is more than a simple linker; it is an essential pharmacophoric element in its own right. A pharmacophore is defined as the specific three-dimensional arrangement of steric and electronic features necessary to ensure optimal interactions with a biological target. rasalifesciences.com The piperazine ring contributes to this arrangement through its conformational properties and the chemical nature of its two nitrogen atoms. nih.gov

Contribution to Binding Affinity and Selectivity

The piperazine moiety is fundamental to the binding affinity and selectivity of many drugs. Its ability to adopt a stable chair conformation helps to orient substituents in a precise and predictable manner, which is crucial for fitting into a receptor's binding pocket. nih.gov

The basicity of the two nitrogen atoms is often a driving force for affinity. Studies on sigma receptor ligands revealed that both basic nitrogen atoms were essential for high-affinity binding; replacing or converting one of them led to a significant loss of potency. researchgate.net Similarly, for ligands targeting sigma-1 (S1R) and sigma-2 (S2R) receptors, the basic amino moiety of the piperazine or piperidine (B6355638) ring was found to drive both affinity and selectivity. nih.gov The ability of these nitrogens to become protonated at physiological pH is often critical for receptor engagement. nih.gov In some instances, the simple replacement of a piperazine ring with a piperidine ring can dramatically alter the affinity and selectivity profile of a compound, underscoring the piperazine system's intrinsic contribution. acs.org

Role in Hydrogen Bonding and Ionic Interactions

The two nitrogen atoms of the piperazine ring are key sites for non-covalent interactions, particularly hydrogen bonds and ionic interactions, which anchor a ligand to its receptor. nih.gov When protonated, the nitrogen atom can act as a hydrogen bond donor and form a strong, positively charged center for ionic interactions (salt bridges) with negatively charged amino acid residues, such as aspartate (Asp) or glutamate (B1630785) (Glu), in the binding site. nih.gov

Molecular modeling and binding studies have provided direct evidence for these interactions. For example, the ionized nitrogen of piperidine/piperazine-based ligands has been shown to form a crucial salt bridge with a glutamate residue (Glu172) in the sigma-1 receptor. nih.gov This interaction can be further stabilized by hydrogen bonding to the same residue and π-cation interactions with nearby aromatic residues like tryptophan (Trp) or phenylalanine (Phe). nih.gov In crystallographic studies of piperazine salts, the protonated piperazinediium cation is frequently observed forming robust hydrogen-bonded ring motifs with carboxylate anions, demonstrating its strong capacity for these types of interactions. researchgate.net These directed, non-covalent bonds are fundamental to the high-affinity binding of many piperazine-containing molecules.

Preclinical Efficacy and Therapeutic Potential in Disease Models

Evaluation in Neurological and Psychiatric Disorder Models

No specific studies evaluating the anxiolytic or antidepressant effects of Ethyl (4-methyl-1-piperazinyl)acetate in established behavioral models were identified in the performed search. While various derivatives of piperazine (B1678402) have been investigated for their potential in treating anxiety and depression, data pertaining solely to this compound is not available in the reviewed literature.

The search did not yield any studies that specifically investigated the pro-cognitive effects of this compound in animal models of cognitive dysfunction, including models of Alzheimer's disease. Research on other piperazine-containing compounds has explored their potential in addressing cognitive deficits, but specific data for this compound is absent from the available literature.

Anti-inflammatory and Immunomodulatory Activities

There were no specific findings in the searched literature detailing the in vitro or in vivo effects of this compound on the production of pro-inflammatory cytokines.

No preclinical studies assessing the efficacy of this compound in established animal models of inflammation were found in the comprehensive literature search. While other piperazine derivatives have been evaluated for their anti-inflammatory properties, there is no available data for the specific compound .

Antimicrobial and Antineoplastic Investigations

The literature search did not uncover any studies focused on the antimicrobial or antineoplastic properties of this compound. While the broader class of piperazine derivatives has been a subject of investigation in these therapeutic areas, research specifically on this compound is not present in the reviewed sources.

Activity against Bacterial Strains

The piperazine moiety is a key pharmacophore in the development of new antibacterial agents. Various studies have demonstrated the efficacy of piperazine derivatives against a spectrum of bacterial pathogens. For instance, certain novel N,N′-disubstituted piperazines have shown significant activity, particularly against Gram-negative bacteria like E. coli. In one study, compounds 4 , 6c , and 6d exhibited notable antibacterial activity against S. aureus, while compound 6c was particularly effective against E. coli mdpi.com. Another study highlighted a quinoline-piperazine hybrid, compound 5k , which demonstrated significant antibacterial activity against the Gram-positive reference strain of S. aureus with a Minimum Inhibitory Concentration (MIC) of 10 μM nih.gov. The antibacterial action of such compounds is often attributed to their ability to interfere with essential bacterial processes. For example, some piperazine derivatives have been investigated as potential inhibitors of enoyl-ACP reductase, a key enzyme in bacterial fatty acid synthesis mdpi.com.

Table 1: Antibacterial Activity of Selected Piperazine Derivatives

| Compound | Bacterial Strain | MIC (μg/mL) | Reference |

|---|---|---|---|

| 4 | S. aureus | 16 | mdpi.com |

| 6c | S. aureus | 16 | mdpi.com |

| 6d | S. aureus | 16 | mdpi.com |

| 6d | B. subtilis | 16 | mdpi.com |

| 7b | B. subtilis | 16 | mdpi.com |

| 6c | E. coli | 8 | mdpi.com |

| 5k (quinoline-piperazine hybrid) | S. aureus | 10 μM | nih.gov |

Cytotoxic Effects on Cancer Cell Lines

The piperazine scaffold is also a common feature in the design of novel anticancer agents. Research has shown that various piperazine derivatives exhibit cytotoxic effects against a range of human cancer cell lines. For example, a series of novel 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives demonstrated significant cell growth inhibitory activity on liver, breast, and colon cancer cell lines researchgate.net. In another study, novel synthesized N-Ethyl-Piperazinyl-Amides of C2-substituted oleanonic and ursonic acids were evaluated for their cytotoxic potential. Among these, compound 4 showed a broad spectrum of cell inhibition against all 60 human cancer cell lines in the NCI-60 panel and displayed the highest cytotoxicity against several melanoma and CNS cancer cell lines nih.gov. The mechanism of action for these cytotoxic effects can be multifaceted, including the induction of apoptosis. For instance, some N-ethyl-piperazinyl amide derivatives were found to induce nuclei condensation and morphological changes consistent with apoptotic cell death nih.gov.

Table 2: Cytotoxic Activity of Selected Piperazine Derivatives on Cancer Cell Lines

| Compound | Cancer Cell Line | GI₅₀ (μM) | Reference |

|---|---|---|---|

| 4 (N-Ethyl-Piperazinyl-Amide derivative) | Most sensitive cell lines | 0.70–0.99 | nih.gov |

| 5a (1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivative) | HUH7 (Liver) | 1.91 | researchgate.net |

| 5a | HCT116 (Colon) | 0.44 | researchgate.net |

| 5a | MCF7 (Breast) | 0.31 | researchgate.net |

| 5b | HUH7 (Liver) | 0.85 | researchgate.net |

| 5b | HCT116 (Colon) | 1.67 | researchgate.net |

| 5b | MCF7 (Breast) | 1.22 | researchgate.net |

Anthelmintic Applications and Mechanisms

Piperazine and its salts have a long-standing history of use as anthelmintic agents for treating infections caused by parasitic worms such as pinworms and roundworms. The primary mechanism of action of piperazine is the paralysis of the parasites, which prevents them from maintaining their position in the host's gut, allowing them to be expelled by normal peristalsis wikipedia.org. This neuromuscular effect is believed to be caused by blocking the action of acetylcholine at the myoneural junction. Specifically, piperazine acts as an agonist upon the inhibitory GABA (γ-aminobutyric acid) receptor, leading to hyperpolarization of the muscle membrane and flaccid paralysis of the worm wikipedia.org. Commonly used anthelmintic piperazine compounds include piperazine citrate and piperazine adipate wikipedia.org.

Advanced Analytical Methodologies in Research

Chromatographic Techniques for Compound Analysis in Research

Chromatography is a fundamental technique for separating complex mixtures. For piperazine (B1678402) derivatives like Ethyl (4-methyl-1-piperazinyl)acetate, both liquid and gas chromatography are extensively employed.

HPLC and its advanced counterpart, UHPLC, are workhorse techniques for the analysis of non-volatile or thermally labile compounds like piperazine derivatives. sielc.commdpi.com These methods separate compounds based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase.

Research on piperazine derivatives often utilizes reversed-phase (RP) HPLC, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture, typically water and acetonitrile (B52724) or methanol (B129727). sielc.comresearchgate.net However, the analysis of highly polar amines like piperazine can be challenging on standard C18 columns, as they may exhibit poor retention and elute at the void volume. researchgate.net To overcome this, specific columns or mobile phase modifiers are used. For instance, a method for Ethyl piperazine-1-acetate uses a Newcrom R1 column, a special reverse-phase column with low silanol (B1196071) activity, with a mobile phase of acetonitrile, water, and phosphoric acid. sielc.com For applications requiring mass spectrometry compatibility, volatile buffers like formic acid or ammonium (B1175870) acetate (B1210297) are substituted for non-volatile ones like phosphate. sielc.comnih.govnih.gov

UHPLC systems, which use columns with smaller particle sizes (typically under 2 µm), offer significant advantages over traditional HPLC, including faster analysis times and improved resolution. sielc.comeurl-pesticides.eu An UHPLC-PDA (Photodiode Array Detection) method has been successfully applied to the analysis of tablets containing piperazine derivatives. researchgate.net Optimization of HPLC conditions has been shown to allow for the separation of multiple piperazine derivatives in under 4 minutes. researchgate.net

Table 1: Example HPLC/UHPLC Parameters for Piperazine Derivative Analysis

| Parameter | HPLC Method for Ethyl piperazine-1-acetate sielc.com | HPLC-DAD for Piperazine Derivatives researchgate.net | HPLC for Olanzapine (Piperazine Derivative) mdpi.com |

|---|---|---|---|

| Technique | HPLC | HPLC-DAD | HPLC-MS/MS |

| Column | Newcrom R1 | Information not specified | C18 or other reversed-phase |

| Mobile Phase | Acetonitrile, Water, Phosphoric Acid | Optimized for separation in < 4 min | Acetonitrile or Methanol with water |

| Detection | UV, MS (with formic acid) | Diode Array Detection (DAD) | Mass Spectrometry (MS/MS) |

| Key Finding | Scalable method suitable for preparative separation and pharmacokinetics. | LOQ: 0.125–0.5 µg/ml. Linear over the tested concentration range. | High sensitivity and selectivity for bioanalysis. |

Gas Chromatography is a powerful technique for separating volatile and thermally stable compounds. bookpi.org For piperazine derivatives, GC analysis often involves a capillary column, which provides high resolution. tsijournals.com A common stationary phase is (50%-Phenyl)-methylpolysiloxane (DB-17 or equivalent), which has proven effective for separating piperazine, 1-methyl piperazine, and 1-ethyl piperazine. tsijournals.comhakon-art.comresearchgate.net

Detection is frequently accomplished using a Flame Ionization Detector (FID), which offers good sensitivity for organic compounds. tsijournals.comhakon-art.com For enhanced sensitivity and selectivity, especially in complex biological matrices like plasma or urine, a nitrogen-phosphorus detector (NPD) can be utilized. nih.gov A sensitive GC-NPD method was developed for a piperazine derivative (Trelibet) and its metabolites, achieving a lower limit of detection of 1 ng/ml. nih.gov

The successful separation and analysis by GC depend critically on the instrumental parameters, particularly the oven temperature program. A typical program might start at an initial temperature of 150°C, hold for a period, and then ramp up to a higher temperature (e.g., 260°C) to elute all compounds of interest. researchgate.net

Table 2: Example GC Parameters for Piperazine Derivative Analysis

| Parameter | GC-FID Method for Piperazine, 1-Methyl & 1-Ethyl Piperazine researchgate.net | GC-NPD for Trelibet (Piperazine Derivative) nih.gov | GC-MS for Piperazine Derivatives unodc.org |

|---|---|---|---|

| Technique | GC-FID | GC-NPD | GC-MS |

| Column | DB-17 (30 m x 0.53 mm, 1 µm film) | Dimethylsilicone capillary column | 5% phenyl/95% methyl silicone (30 m x 0.25 mm, 0.25 µm film) |

| Carrier Gas | Helium (2 mL/min) | Information not specified | Helium |

| Injector Temp. | 250°C | Information not specified | 250°C (Splitless) |

| Detector Temp. | 260°C (FID) | Nitrogen-Phosphorus Detector | Mass Spectrometer |

| Oven Program | 150°C (10 min), then 35°C/min to 260°C (2 min) | Information not specified | 100°C (5 min), then 10°C/min to 290°C (20 min) |

| LOD/LOQ | LOQ for 1-ethyl piperazine: 0.02% | LOD for Trelibet: 1 ng/ml | Not specified |

Mass Spectrometry-Based Detection and Elucidation

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is prized for its exceptional sensitivity and specificity, making it indispensable for structural elucidation and trace-level quantification. researchgate.net

The coupling of liquid chromatography with mass spectrometry (LC-MS) combines the separation power of LC with the detection prowess of MS. mdpi.comnih.gov This hyphenated technique is currently one of the most widely used for the bioanalysis of piperazine derivatives. mdpi.com For impurity profiling, a reversed-phase HPLC separation can be coupled to a triple quadrupole mass spectrometer to characterize byproducts from a synthesis. nih.gov

Tandem mass spectrometry (MS/MS) adds another layer of specificity. In this technique, a precursor ion of a specific m/z is selected, fragmented, and the resulting product ions are detected. researchgate.net This process, known as a selected reaction monitoring (SRM) transition, is highly selective and significantly reduces background noise, enabling very low limits of quantification. LC-MS/MS methods are routinely used for the analysis of pesticide residues extracted with ethyl acetate and for quantifying piperazine-containing drugs in biological fluids. mdpi.comeurl-pesticides.eu For example, a bioanalytical method for an N-phenylpiperazine drug prototype (LQFM05) was developed using LC-QTOF/MS (Quadrupole Time-of-Flight Mass Spectrometry), allowing for pharmacokinetic and biodistribution studies. nih.gov The MS/MS spectrum of LQFM05 showed a precursor ion [M+H]⁺ at m/z 349. nih.gov

Electrospray Ionization (ESI) is a soft ionization technique commonly used as the interface between LC and MS. It is particularly suitable for polar, thermally labile molecules as it allows them to be ionized directly from solution into the gas phase with minimal fragmentation. nih.gov This makes it ideal for analyzing piperazine derivatives and their metabolites.

Ion Trap Mass Spectrometry (ITMS) can perform sequential fragmentation (MSn), which is a powerful tool for detailed structural elucidation of unknown compounds, such as drug metabolites. In a study of the N-phenylpiperazine drug LQFM05, LC-MS analysis of rat tissue samples detected a bioactive metabolite, identified by its retention time and mass. nih.gov The fragmentation patterns generated by ESI-MS/MS are crucial for identifying the structures of such metabolites. The fragmentation of the piperazine ring itself can yield characteristic ions. For instance, the EI mass spectrum for 1-methylpiperazine (B117243) shows a base peak at m/z 58 and other significant fragments at m/z 100, 43, and 56. nih.govnist.gov While EI is a different ionization method, the fragmentation principles can provide insight into the stable ions formed from the piperazine core.

Sample Preparation and Extraction Techniques for Biological Matrices

Before instrumental analysis, the analyte of interest must be isolated from the complex biological matrix (e.g., plasma, urine, tissue) in which it is found. nih.gov This sample preparation step is critical for removing interfering substances like proteins and phospholipids (B1166683) and for concentrating the analyte to detectable levels. mdpi.comnih.gov

Commonly used techniques include:

Protein Precipitation (PPT): This is a simple and rapid method where a large excess of an organic solvent, such as acetonitrile or methanol, is added to the plasma or serum sample to denature and precipitate proteins. mdpi.comnih.gov After centrifugation, the clear supernatant containing the analyte is collected for analysis. While fast, PPT may result in less clean extracts compared to other methods. nih.gov

Liquid-Liquid Extraction (LLE): LLE separates compounds based on their relative solubilities in two immiscible liquids, typically an aqueous phase (the biological sample) and an organic solvent. nih.gov Solvents like ethyl acetate, dichloromethane, and methyl tert-butyl ether (MTBE) are frequently used for extracting piperazine derivatives. mdpi.comnih.gov The choice of solvent and pH of the aqueous phase are optimized to ensure efficient extraction of the target analyte. After extraction, the organic layer is often evaporated and the residue is reconstituted in a smaller volume of mobile phase. mdpi.com

Solid-Phase Extraction (SPE): SPE is a highly effective and versatile technique that can provide cleaner extracts and higher concentration factors than PPT or LLE. mdpi.com The sample is loaded onto a cartridge containing a solid sorbent. Interfering components are washed away, and the analyte of interest is then eluted with a small volume of an appropriate solvent. Sorbents can be based on reversed-phase, normal-phase, or ion-exchange mechanisms. mdpi.com For basic compounds like piperazine derivatives, mixed-mode sorbents combining non-polar and cation-exchange properties are often used. mdpi.com

Modern variations of these techniques, such as microextraction methods (e.g., SPE, Hollow fiber LPME), aim to reduce solvent consumption and increase automation and throughput. nih.govbjbabs.org

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Ethyl piperazine-1-acetate |

| Piperazine |

| 1-methylpiperazine |

| 1-ethylpiperazine |

| Acetonitrile |

| Methanol |

| Formic Acid |

| Ammonium Acetate |

| Phosphoric Acid |

| Olanzapine |

| Trelibet |

| Dichloromethane |

| Methyl tert-butyl ether (MTBE) |

| 1-benzylpiperazine (BZP) |

| 1-(3-chlorphenyl)piperazine (mCPP) |

| 1-(3-trifluoromethylphenyl)piperazine (TFMPP) |

Solid-Phase Extraction (SPE)

Solid-Phase Extraction is a versatile and widely used sample preparation technique that relies on the partitioning of an analyte between a solid sorbent and a liquid mobile phase. The selection of the appropriate sorbent and elution conditions is critical for achieving high recovery and purity of the target compound.

For a basic compound like this compound, which contains a tertiary amine within the piperazine ring, a cation-exchange mechanism is often employed. sigmaaldrich.com Mixed-mode SPE, which combines both reversed-phase and ion-exchange retention mechanisms, is particularly advantageous for complex samples as it allows for rigorous washing steps to remove impurities, leading to a cleaner extract. sigmaaldrich.com

A general SPE protocol for a basic compound like this compound would typically involve the following steps:

Sorbent Selection: A mixed-mode sorbent with both hydrophobic (e.g., C8 or C18) and strong or weak cation-exchange functionalities is ideal. This allows for retention based on both the non-polar aspects of the molecule and the positive charge of the protonated piperazine ring.

Conditioning: The sorbent is first conditioned with an organic solvent like methanol or acetonitrile to activate the hydrophobic functional groups. sigmaaldrich.com

Equilibration: The sorbent is then equilibrated with a buffer at a pH at least two units below the pKa of the piperazine nitrogen. This ensures that the piperazine ring is protonated and can interact with the cation-exchange functional groups on the sorbent. thermofisher.com

Sample Loading: The sample, dissolved in a compatible solvent and with its pH adjusted, is loaded onto the SPE cartridge.

Washing: A series of washes are performed to remove interferences. This can include a wash with a buffer to remove polar, non-retained impurities, followed by a wash with a weak organic solvent (e.g., methanol/water mixture) to remove less polar interferences that are not strongly bound to the reversed-phase component. thermofisher.com

Elution: The final step involves eluting the retained this compound. This is typically achieved by using a solvent mixture that disrupts both the hydrophobic and ionic interactions. A common elution solvent is a mixture of an organic solvent (e.g., methanol or acetonitrile) and a basic modifier, such as ammonium hydroxide (B78521), which neutralizes the charge on the piperazine nitrogen, releasing it from the cation-exchange sorbent. sigmaaldrich.com

Table 1: Illustrative Solid-Phase Extraction Parameters for this compound

| Step | Solvent/Solution | Purpose |

| Conditioning | 1-2 mL Methanol | To wet the sorbent and activate the stationary phase. sigmaaldrich.com |

| Equilibration | 1-2 mL Acidic Buffer (e.g., pH 4-6) | To prepare the sorbent for sample loading by ensuring the analyte is in its ionized form. sigmaaldrich.com |

| Sample Loading | Sample in acidic buffer | To retain the analyte on the sorbent via ion-exchange and reversed-phase mechanisms. |

| Wash 1 | 1-2 mL Acidic Buffer | To remove polar interferences. sigmaaldrich.com |

| Wash 2 | 1-2 mL Methanol/Water (e.g., 20:80 v/v) | To remove less polar, non-ionic interferences. thermofisher.com |

| Elution | 1-2 mL 5% Ammonium Hydroxide in Methanol | To neutralize the analyte and disrupt both ionic and hydrophobic interactions for elution. sigmaaldrich.com |

This table provides a general guideline. Method optimization is crucial for specific applications.

Liquid-Liquid Extraction with Organic Solvents (e.g., Ethyl Acetate, Dichloromethane)

Liquid-Liquid Extraction is a fundamental separation technique based on the differential solubility of a compound in two immiscible liquid phases, typically an aqueous phase and an organic solvent. The choice of organic solvent and the pH of the aqueous phase are critical parameters that determine the extraction efficiency. For this compound, the presence of the basic piperazine ring and the relatively non-polar ethyl acetate group makes LLE a viable purification method.

Ethyl Acetate is a moderately polar solvent that is widely used in LLE due to its good solvency for a range of organic compounds and its limited miscibility with water. nih.govreddit.com It is particularly effective for extracting moderately polar to non-polar compounds from aqueous solutions. mdpi.com

Dichloromethane (DCM) is a non-polar solvent with excellent solubilizing power for many organic compounds. reddit.com However, its use is becoming less common in some laboratory settings due to environmental and health concerns. reddit.com

A typical LLE procedure for isolating this compound would involve:

pH Adjustment: The aqueous solution containing the compound is adjusted to a basic pH (typically pH 9-11) using a suitable base like sodium hydroxide or potassium carbonate. This ensures the piperazine ring is in its free base form. reddit.com

Solvent Addition: An appropriate volume of the organic solvent (ethyl acetate or dichloromethane) is added to the aqueous solution in a separatory funnel. libretexts.orgyoutube.com

Extraction: The separatory funnel is shaken vigorously to facilitate the transfer of the compound from the aqueous phase to the organic phase. The funnel is periodically vented to release any pressure buildup. libretexts.orgyoutube.com

Phase Separation: The mixture is allowed to stand until the two immiscible layers clearly separate.

Collection: The organic layer containing the extracted this compound is collected. The extraction process may be repeated with fresh organic solvent to maximize recovery.

Drying and Concentration: The combined organic extracts are typically dried over an anhydrous salt (e.g., sodium sulfate (B86663) or magnesium sulfate) to remove any residual water and then concentrated under reduced pressure to yield the purified compound.

Table 2: Comparison of Solvents for Liquid-Liquid Extraction of this compound

| Solvent | Properties | Advantages | Disadvantages |

| Ethyl Acetate | Moderately polar, limited water miscibility. nih.govreddit.com | Lower toxicity compared to chlorinated solvents. reddit.com Effective for a range of compounds. | Can co-extract some water. May hydrolyze the ester group under strong basic conditions over extended periods. |

| Dichloromethane | Non-polar, high density. reddit.com | Excellent solvent for many organic compounds. Forms the lower layer, which can be convenient for separation. | Higher toxicity and environmental concerns. reddit.com |

The choice of solvent depends on the specific requirements of the experiment, including purity needs and environmental considerations.

Computational Chemistry and Molecular Modeling Studies

Ligand-Protein Interactions and Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. fums.ac.ir This method is instrumental in understanding how a ligand like Ethyl (4-methyl-1-piperazinyl)acetate might interact with biological targets such as enzymes and receptors.

Molecular docking simulations are employed to predict how this compound fits into the binding site of a protein. The process involves generating a multitude of possible conformations and orientations (poses) of the ligand within the protein's active site. fums.ac.ir A scoring function is then used to estimate the binding affinity for each pose, with lower binding energy values typically indicating a more stable and favorable interaction. fums.ac.ir

While specific docking studies for this compound are not extensively detailed in public literature, research on analogous piperazine-containing molecules provides a clear indication of its potential interactions. For instance, studies on piperazine-urea derivatives targeting the MLLT1 YEATS domain revealed that the piperazine (B1678402) scaffold can act as an acetyl-lysine mimetic. nih.gov These derivatives form key hydrogen bonds with the protein backbone, such as with the amine of Tyr78 and the highly conserved Ser58. nih.gov The orientation of the piperazine ring and its substituents is crucial for fitting into specific pockets within the receptor site, which can be influenced by the plasticity of the protein. nih.gov

In another example, piperazine-linked naphthalimide derivatives targeting carbonic anhydrase IX (CAIX) showed binding affinities ranging from -7.39 to -8.61 kcal/mol. nih.gov These interactions were stabilized by multiple hydrogen bonds with key residues like Arg6, Gln92, and Thr201. nih.gov Such studies underscore the capability of the piperazine moiety to anchor a ligand within a protein's active site through a network of specific interactions.

Table 1: Representative Binding Affinities and Interactions of Piperazine Derivatives with Protein Targets

| Compound Class | Protein Target | Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Piperazine-linked Naphthalimides | Carbonic Anhydrase IX (CAIX) | -7.39 to -8.61 | Arg6, Trp9, Gln92, Thr201 |

| Piperazine-urea Derivatives | MLLT1 YEATS Domain | Not specified | Tyr78, Ser58 |

This table presents data from studies on molecules structurally related to this compound to illustrate the typical binding characteristics of piperazine-containing ligands as predicted by molecular docking. Data sourced from references fums.ac.irnih.govnih.gov.

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of a compound with its biological activity. mdpi.com These models are essential for understanding how modifications to a molecule like this compound can influence its efficacy. mdpi.comresearchgate.net

For piperazine derivatives, computational SAR studies have demonstrated that even minor structural changes can significantly impact biological activity. For example, the addition of a methyl group to a lead compound has been shown in some cases to boost activity by a factor of ten or more. nih.govnih.gov This enhancement can arise from the methyl group occupying a well-fitting hydrophobic pocket in the target protein, or by inducing a more favorable binding conformation. nih.gov

Computational models can analyze various molecular descriptors, such as electronic properties, hydrophobicity, and steric factors, to predict the activity of new, untested analogs. mdpi.com This predictive power allows for the rational design of more potent and selective molecules. For instance, in a series of 1-acyl-4-((2-methyl-3-pyridyl)cyanomethyl)piperazines, the type of acyl substituent was found to be a critical determinant of potency against Platelet-Activating Factor (PAF). nih.gov By systematically modeling these changes, researchers can prioritize the synthesis of compounds with the highest predicted activity, streamlining the drug discovery process.

Table 2: Conceptual QSAR Model for Piperazine Derivatives

| Structural Feature / Descriptor | Impact on Predicted Activity | Rationale |

|---|---|---|

| Piperazine Ring Conformation | High | Influences the orientation of substituents and their ability to interact with the target. |

| N-methyl group | Moderate to High | Can fill hydrophobic pockets, increasing binding affinity via van der Waals interactions. nih.gov |

| Ethyl Acetate (B1210297) Moiety | High | The ester group can act as a hydrogen bond acceptor, forming crucial interactions. libretexts.org |

| Molecular Volume | Moderate | Affects steric fit within the binding site. |

| Calculated LogP (Hydrophobicity) | Moderate | Influences cell permeability and interaction with hydrophobic regions of the target. |

This table provides a conceptual framework based on general principles of QSAR and findings from related piperazine compounds to illustrate how computational models explore structure-activity relationships. nih.govlibretexts.org

Quantum Chemical Calculations and Non-Covalent Interactions

Quantum chemical calculations offer a deeper understanding of a molecule's electronic structure and the nature of the forces that govern its interactions.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. While specific DFT studies on this compound are not prominent in the surveyed literature, the application of DFT would be invaluable for elucidating its intrinsic properties.

DFT calculations could be used to determine:

Optimized Molecular Geometry: Predicting the most stable three-dimensional arrangement of atoms.

Electron Density Distribution: Visualizing how electron density is spread across the molecule, identifying electron-rich and electron-poor regions. This is crucial for predicting sites of reactivity and intermolecular interactions.

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The energy gap between them indicates chemical stability.

Electrostatic Potential Maps: These maps illustrate the electrostatic potential on the molecule's surface, highlighting regions that are likely to engage in electrostatic interactions with a protein target.

Such calculations provide a fundamental, electron-level basis for the observations made in molecular docking and QSAR studies.

Non-covalent interactions are critical for molecular recognition and the stability of a ligand-protein complex. frontiersin.org this compound possesses several functional groups capable of engaging in these interactions.

Hydrogen Bonding: Hydrogen bonds are strong, directional dipole-dipole interactions. libretexts.orggatech.edu The ester group of this compound contains two oxygen atoms that can act as hydrogen bond acceptors, interacting with hydrogen bond donor groups (like -NH or -OH) on a protein. libretexts.org The tertiary nitrogen atoms of the piperazine ring could also potentially act as hydrogen bond acceptors.

Van der Waals Interactions: These are weaker interactions arising from temporary fluctuations in electron density. libretexts.orgox.ac.uk The ethyl and methyl groups, as well as the hydrocarbon backbone of the piperazine ring, would engage in van der Waals interactions with nonpolar, hydrophobic pockets within a binding site. nih.gov

Ion-Dipole and Dipole-Dipole Interactions: The polar C=O bond in the ester group creates a significant dipole moment, allowing for favorable interactions with charged residues (ion-dipole) or other polar groups (dipole-dipole) in a protein active site. libretexts.orggatech.edu

Table 3: Potential Non-Covalent Interactions for this compound

| Molecular Moiety | Potential Interaction Type | Potential Interaction Partner in a Protein |

|---|---|---|

| Ester Carbonyl Oxygen (C=O) | Hydrogen Bond Acceptor | Amide N-H (e.g., from peptide backbone), Hydroxyl (-OH of Ser, Thr, Tyr) |

| Ester Ether Oxygen (-O-) | Hydrogen Bond Acceptor | Amide N-H, Hydroxyl (-OH) |

| Piperazine Nitrogens | Hydrogen Bond Acceptor | Hydroxyl (-OH), Thiol (-SH of Cys) |

| N-Methyl Group | Van der Waals / Hydrophobic | Aliphatic side chains (e.g., Ala, Val, Leu, Ile) |

| Ethyl Group | Van der Waals / Hydrophobic | Aliphatic or aromatic side chains (e.g., Phe, Trp) |

Future Directions and Translational Research Perspectives

Development of Novel Analogs with Enhanced Efficacy and Selectivity

The core structure of Ethyl (4-methyl-1-piperazinyl)acetate offers a fertile ground for medicinal chemists to design and synthesize novel analogs with improved biological activity. The piperazine (B1678402) ring is a well-established pharmacophore found in numerous FDA-approved drugs, valued for its ability to influence physicochemical properties and serve as a scaffold for arranging pharmacophoric groups. mdpi.comnih.gov Future work will likely focus on systematic structural modifications to enhance potency and, crucially, selectivity towards specific biological targets.

Research into other piperazine-containing molecules provides a roadmap for this endeavor. For instance, studies on vindoline (B23647) derivatives incorporating a piperazine side chain have shown that substituents on the piperazine nitrogen can dramatically influence cytotoxic activity against various cancer cell lines. nih.gov One derivative, containing a 4-trifluoromethylphenyl substituent, proved highly effective against colon and CNS cancer cell lines. nih.gov Similarly, the synthesis of hybrid molecules, such as chalcone-piperazine derivatives, has yielded compounds with significant anti-tumor activity, where the nature of substituents on attached aromatic rings dictates the potency. nih.gov

The development of analogs of this compound could involve several strategies:

Modification of the N-methyl group: Replacing the methyl group on the piperazine ring with larger alkyl, aryl, or benzyl (B1604629) groups can alter lipophilicity and steric interactions with the target protein.

Alteration of the ethyl acetate (B1210297) side chain: Varying the length of the alkyl chain or replacing the ester with other functional groups like amides or ketones can modulate reactivity, stability, and binding affinity. For example, the conversion of an ester to an amide is a common strategy in medicinal chemistry. mdpi.com

Introduction of substituents on the piperazine ring itself: While less common, substitution on the carbon atoms of the piperazine ring can create chiral centers and more rigid conformations, potentially leading to higher selectivity. nih.gov

A notable study on 1-phenylcyclopentanecarboxylic acid esters revealed that modifying the alkyl spacer between a piperidine (B6355638) (a related heterocycle) nitrogen and an ester function led to compounds with picomolar affinity for sigma receptors. nih.gov This highlights how subtle changes in the linker region can profoundly impact potency and selectivity.

Table 1: Examples of Piperazine Analog Modifications and Their Reported Activities

| Parent Scaffold | Modification | Resulting Compound Class | Observed Effect | Reference |

|---|---|---|---|---|

| Vindoline | Coupling of substituted piperazine at various positions | Piperazine-vindoline hybrids | Highly potent and selective cytotoxic activity against specific cancer cell lines, e.g., colon and melanoma. | nih.gov |

| Chalcone | Hybridization with piperazine moiety | Chalcone-piperazine derivatives | Good anti-tumor activity, with halogen substitutions on the benzene (B151609) ring significantly impacting potency. | nih.gov |

| Oleanonic/Ursonic Acid | Addition of N-ethyl-piperazinyl amide and chalcone-like fragments | Hybrid Triterpenoid Derivatives | High anticancer activity, with some GI50 values in the nanomolar range. | mdpi.com |

This interactive table summarizes key findings on how modifying piperazine-containing scaffolds can lead to enhanced biological activity.

Exploration of Polypharmacology and Multi-Target Approaches

The traditional "one molecule, one target" paradigm in drug discovery is increasingly being supplemented by polypharmacology, which involves designing single chemical entities that can modulate multiple biological targets simultaneously. nih.gov This approach can be particularly beneficial for complex multifactorial diseases. The piperazine scaffold is recognized as a "privileged structure" precisely because it is present in compounds active against a wide array of targets, including receptors, enzymes, and ion channels. nih.gov

Future research on this compound and its derivatives should explore their potential as multi-target agents. Studies on other piperazine derivatives have already demonstrated the viability of this strategy. For example, researchers have successfully designed dual-acting ligands that target both histamine (B1213489) H3 (H₃R) and sigma-1 (σ₁R) receptors, which could offer new therapeutic strategies for neuropathic pain. nih.govacs.org In this research, replacing a piperidine ring with a piperazine significantly altered the affinity for the σ₁R, demonstrating the critical role of this core structure in defining a compound's target profile. acs.org

To explore the polypharmacological potential of this compound analogs, the following steps could be taken:

Broad Target Screening: Profiling lead compounds against a wide panel of receptors and enzymes to identify primary and secondary targets.

Rational Design of Multi-Target Ligands: Based on screening results, intentionally designing analogs that incorporate structural features known to interact with different desired targets. This could involve creating hybrid molecules that combine the pharmacophores for two distinct targets onto the piperazine scaffold. nih.gov

Synergistic Effect Evaluation: Assessing whether hitting multiple targets simultaneously leads to a synergistic therapeutic effect that is greater than the effect of selective ligands for each target.

This approach transforms a potential liability (off-target effects) into a therapeutic advantage, a strategy that has proven successful in various therapeutic areas. nih.gov

Integration of Computational and Experimental Approaches in Drug Design

Modern drug discovery heavily relies on the synergy between computational and experimental methods to accelerate the identification and optimization of lead compounds. researchgate.net For the future development of this compound analogs, integrating these approaches will be essential for rational design and for gaining deeper insights into their mechanism of action. nih.gov

Computational techniques can be applied at various stages:

Virtual Screening: Using computer models of target proteins, large virtual libraries of piperazine derivatives can be screened to identify potential hits with favorable binding energies and interaction profiles. nih.gov

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target, helping to understand the key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that determine affinity. mdpi.comnih.gov For example, docking studies of piperazine derivatives have been used to elucidate their binding modes within enzyme active sites, validating their mechanisms of action. benthamdirect.com

Molecular Dynamics (MD) Simulations: MD simulations can reveal the dynamic behavior of the ligand-protein complex over time, providing insights into the stability of binding and the role of specific amino acid residues. nih.gov

ADME/Tox Prediction: In silico models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties of designed analogs, helping to prioritize compounds with better drug-like characteristics for synthesis and experimental testing. acs.org

These computational predictions must be validated through experimental work. nih.gov Promising compounds identified through virtual screening would be synthesized and their biological activity confirmed through in vitro assays. mdpi.com Structure-activity relationships (SAR) derived from this experimental data can then be used to refine the computational models, creating a feedback loop that drives the design process toward more potent and selective molecules. benthamdirect.com

Table 2: Computational and Experimental Synergy in Drug Design

| Technique | Application in Drug Design | Example from Piperazine Research | Reference |

|---|---|---|---|

| Molecular Docking | Predicts ligand binding mode and affinity. | Used to identify critical molecular interactions of piperazine derivatives with target proteins like histamine H3 and sigma-1 receptors. | nih.govnih.gov |

| Molecular Dynamics | Simulates the dynamic behavior of the ligand-receptor complex. | Revealed crucial amino acid residues interacting with a promising piperidine-based sigma-1 receptor ligand. | nih.gov |

| Virtual Screening | Screens large compound libraries in silico to identify potential hits. | A common strategy to narrow down candidates for synthesis from in-house or virtual databases. | nih.gov |

| Experimental Assays | Validates computational predictions and determines biological activity. | Radioligand binding assays and functional assays are used to confirm the affinity and efficacy of synthesized compounds. | acs.orgnih.gov |

This interactive table illustrates how computational and experimental methods are integrated in the drug discovery pipeline.

Addressing Challenges in Preclinical Development and Lead Optimization

The transition from a promising hit compound to a clinical candidate is fraught with challenges. Lead optimization is a critical phase where a compound's properties are fine-tuned to improve its efficacy, safety, and pharmacokinetic profile. nih.gov For this compound and its future analogs, several preclinical hurdles must be anticipated and addressed.

Key challenges include:

Aqueous Solubility: Poor solubility can hinder formulation and bioavailability. researchgate.net While the piperazine moiety is often incorporated to improve hydrophilicity, other parts of a molecule can be highly lipophilic. nih.govnih.gov Strategies to enhance solubility include the synthesis of different salt forms or the attachment of polar functional groups. Novel piperazine-based maleimide (B117702) linkers have been shown to dramatically increase the aqueous solubility of highly lipophilic drug conjugates. nih.gov

Metabolic Stability: Compounds may be rapidly metabolized in the liver, leading to a short duration of action. nih.gov In vitro assays using human liver microsomes are essential to assess metabolic stability early in the discovery process. nih.govresearchgate.net Structure-metabolism relationship studies can then guide the modification of metabolically labile sites on the molecule to improve its stability. nih.gov

Predicting Toxicity: Ensuring a compound is safe is paramount. Early toxicity prediction using in vitro models and computational tools can help de-risk projects by identifying potential liabilities before costly animal studies. biobostonconsulting.com

Pharmacokinetics (PK): A successful drug needs to be well-absorbed and distributed to its target tissue. nih.gov Preclinical PK studies in animal models are necessary to understand a compound's half-life, clearance, and volume of distribution. nih.gov For example, a preclinical study of a piperazine-containing anticancer prototype (LQFM018) showed that it was rapidly absorbed and highly distributed, which are desirable features for treating deep tumors. nih.gov

Overcoming these challenges requires a multi-pronged strategy involving iterative cycles of design, synthesis, and testing, with a strong focus on optimizing ADME properties alongside potency and selectivity. researchgate.net

Q & A

Basic Research Questions

Q. What are the key synthetic routes for Ethyl (4-methyl-1-piperazinyl)acetate, and how is the reaction monitored?

- Methodological Answer : A common approach involves reductive amination between 4-methylpiperazine and an ethyl glyoxylate derivative. Sodium triacetoxy borohydride (STAB) is used as a reducing agent in dichloromethane (DCM), followed by purification via flash chromatography (ethyl acetate/hexane gradients). Reaction progress is monitored by TLC (e.g., ethyl acetate:hexanes 35:65), with visualization under UV or iodine vapor .

| Reaction Parameters | Conditions |

|---|---|

| Reducing Agent | Sodium triacetoxy borohydride |

| Solvent | Dichloromethane |

| Purification | Gradient flash chromatography (6–25% ethyl acetate in hexanes) |

Q. What physicochemical properties are critical for handling this compound in the lab?

- Methodological Answer : Key properties include:

- Boiling Point : ~77°C (similar to ethyl acetate derivatives) .

- Solubility : Miscible with polar aprotic solvents (e.g., DCM, THF) but poorly soluble in water due to low polarity (dielectric constant ~6.02) .

- Stability : Susceptible to hydrolysis under acidic/basic conditions, forming acetic acid and ethanol derivatives. Store under inert atmosphere at 2–8°C to prevent degradation .

Q. Which spectroscopic techniques are used to characterize this compound?

- Methodological Answer :

- NMR : H and C NMR identify piperazine protons (δ 2.2–2.8 ppm) and ester carbonyl (δ 170–175 ppm) .

- GC-MS : Confirms molecular ion peaks (e.g., m/z 88 for ethyl acetate fragments) and detects impurities .

- IR : Ester C=O stretch (~1740 cm⁻¹) and N-H bending (piperazine, ~1450 cm⁻¹) .

Advanced Research Questions

Q. How can reaction yields be optimized for this compound synthesis?

- Methodological Answer : Yield improvements (e.g., from 70% to >80%) require:

- Stoichiometric Control : Excess 4-methylpiperazine (1.2–1.5 eq) to drive reductive amination .

- Temperature : Maintain 0–5°C during STAB addition to minimize side reactions.

- Workup : Neutralize acidic byproducts with NaHCO₃ before extraction. Use anhydrous MgSO₄ for drying .

Q. How do researchers resolve contradictions in biological activity data for piperazine-containing compounds?

- Methodological Answer : Discrepancies (e.g., variable IC₅₀ values in enzyme assays) are addressed by: